1,5-Dichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2 It belongs to the class of organochlorides, which are compounds containing carbon-chlorine bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1 and 5 positions of the heptane molecule.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired positions, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are employed.
Major Products:
Substitution Reactions: Products include alcohols, amines, and thioethers.
Elimination Reactions: The major products are alkenes, specifically heptenes.
Scientific Research Applications
1,5-Dichloroheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers may use it to study the effects of organochlorides on biological systems.
Industrial Chemistry: It serves as a precursor for the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dichloroheptane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.
Comparison with Similar Compounds
1,1-Dichloroheptane: Similar in structure but with both chlorine atoms on the same carbon.
1,5-Dichloropentane: A shorter chain analog with similar reactivity.
1,1-Dichloropentane: Another analog with both chlorine atoms on the same carbon but with a shorter carbon chain.
Uniqueness: 1,5-Dichloroheptane is unique due to its specific positioning of chlorine atoms, which allows for selective reactions and the formation of specific products that may not be achievable with other dichlorinated alkanes.
Properties
CAS No. |
56375-90-7 |
---|---|
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
1,5-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3 |
InChI Key |
JDNSQFTYGSHBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.